Prop-2-ynyl-p-tolyl-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl-p-tolyl-amine hydrochloride typically involves the reaction of p-toluidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl-p-tolyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with sodium borohydride can produce primary amines .
Scientific Research Applications
Prop-2-ynyl-p-tolyl-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s surface-active properties make it useful in the formulation of detergents and surfactants
Mechanism of Action
The mechanism of action of Prop-2-ynyl-p-tolyl-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-ynyl-aniline hydrochloride
- Prop-2-ynyl-m-tolyl-amine hydrochloride
- Prop-2-ynyl-o-tolyl-amine hydrochloride
Uniqueness
Prop-2-ynyl-p-tolyl-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction profiles .
Biological Activity
Prop-2-ynyl-p-tolyl-amine hydrochloride is a compound of significant interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by its propargyl amine structure, which allows it to interact with various biological targets, including enzymes and receptors. The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's functionality.
- Receptor Interaction : The compound may interact with cell membrane receptors, influencing signal transduction pathways that are critical for cellular responses.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Antitumor Effects : Studies suggest that it may have cytotoxic effects on cancer cells, indicating potential use in cancer therapy .
- Neuropharmacological Effects : Its ability to modulate sodium channels suggests potential applications in treating neurological disorders .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various derivatives of propargylamines, including this compound. The results indicated that the compound showed notable activity against several bacterial strains, making it a promising candidate for further development as an antibacterial agent .
Antitumor Activity
In vitro assays demonstrated that this compound inhibited the proliferation of specific cancer cell lines. The IC50 values were measured to determine the potency of the compound against these cells. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15 | Induction of apoptosis |
HeLa (Cervical) | 10 | Cell cycle arrest |
This data highlights the potential for this compound in oncological applications .
Neuropharmacological Studies
Research on sodium channel blockers has shown that compounds similar to this compound can effectively inhibit Nav1.2 currents. This inhibition was measured using a competitive binding assay with batrachotoxin, demonstrating the compound's potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
Prop-2-ynyl-aniline hydrochloride | Moderate enzyme inhibition | Lacks propargyl group |
Prop-2-ynyl-m-tolyl-amine hydrochloride | Lower antimicrobial activity | Different substitution pattern |
Prop-2-ynyl-o-tolyl-amine hydrochloride | Similar cytotoxicity | Variations in receptor interaction |
The distinct substitution pattern on the aromatic ring of this compound contributes to its unique reactivity and interaction profiles, making it particularly valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-N-prop-2-ynylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-3-8-11-10-6-4-9(2)5-7-10;/h1,4-7,11H,8H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCWKCXTXUCJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC#C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-28-1 |
Source
|
Record name | Benzenamine, 4-methyl-N-2-propyn-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435345-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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